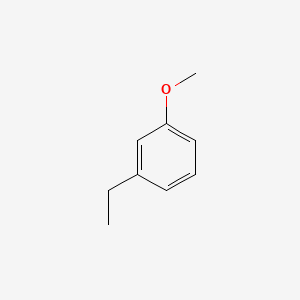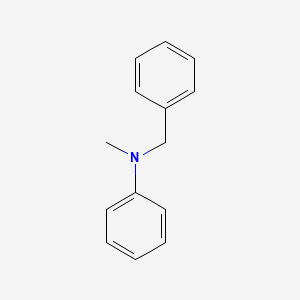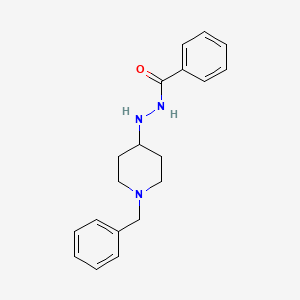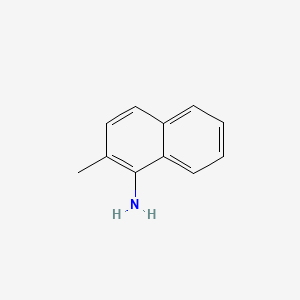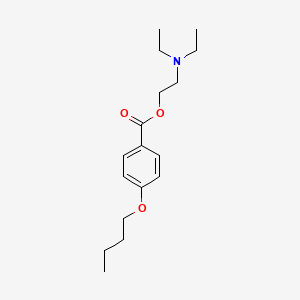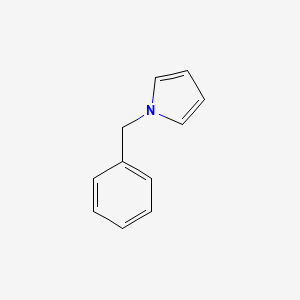
1-Benzylpyrrole
Descripción general
Descripción
1-Benzylpyrrole is a chemical compound with the molecular formula C11H11N . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
N-benzylpyrrole can be synthesized from N-benzylpyrrolidine via oxidation with 2-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in an aqueous medium . Another method involves the use of aryl iodide, trans-4-Hydroxy-L-proline, nano CuFe2O4, and a base .
Molecular Structure Analysis
The molecular structure of 1-Benzylpyrrole consists of a benzyl group attached to a pyrrole ring . The exact mass of 1-Benzylpyrrole is 157.089149355 g/mol .
Chemical Reactions Analysis
1-Benzylpyrrole is involved in various chemical reactions. For instance, in nitration, bromination, and formylation reactions, 1-benzylpyrrole showed a greatly increased proportion of 3-substitution over both pyrrole and 1-methylpyrrole .
Physical And Chemical Properties Analysis
1-Benzylpyrrole has a molecular weight of 157.21 g/mol . It has a computed XLogP3 value of 2.7, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 2 . The topological polar surface area of 1-Benzylpyrrole is 4.9 Ų .
Aplicaciones Científicas De Investigación
Medicine: Therapeutic Agent Synthesis
1-Benzylpyrrole is a compound of interest in the synthesis of various therapeutic agents. Its structure serves as a building block in the creation of molecules with potential pharmacological activities. For instance, pyrrolidine alkaloids, which include structures similar to 1-Benzylpyrrole, have shown a range of biological activities such as antioxidant, anti-inflammatory, and neuropharmacological effects . This suggests that 1-Benzylpyrrole could be a valuable precursor in the development of new medications.
Material Science: Polymer Synthesis
In material science, 1-Benzylpyrrole can be utilized in the synthesis of novel polymers. Its incorporation into polymeric chains could lead to materials with unique electrical or mechanical properties, potentially useful for creating advanced composites or coatings .
Analytical Chemistry: Chromatography
1-Benzylpyrrole may find applications in analytical chemistry, particularly in chromatography as a standard or a derivative for the detection and quantification of complex mixtures. Its unique chemical signature allows for precise measurements in various analytical techniques .
Pharmacology: Drug Discovery
The role of 1-Benzylpyrrole in pharmacology is significant, especially in drug discovery. Its structure is conducive to modifications that can lead to the creation of compounds with desired biological activities. It can serve as a scaffold for developing new drugs with improved efficacy and safety profiles .
Industrial Applications: Chemical Manufacturing
In industrial applications, 1-Benzylpyrrole is used as an intermediate in the manufacturing of various chemicals. Its reactivity makes it suitable for creating complex molecules required in different industrial processes .
Safety and Hazards
1-Benzylpyrrole is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-benzylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEQHKCQXDKYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062150 | |
| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrole | |
CAS RN |
2051-97-0 | |
| Record name | N-Benzylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the benzyl group in 1-benzylpyrrole influence its reactivity compared to unsubstituted pyrrole?
A1: [] The benzyl group in 1-benzylpyrrole exhibits a directing effect, leading to a significant increase in electrophilic substitution reactions occurring at the 3-position of the pyrrole ring. This contrasts with pyrrole and 1-methylpyrrole, where 2-substitution is more prevalent. For instance, nitration, bromination, and formylation reactions demonstrate this preference for 3-substitution in 1-benzylpyrrole.
Q2: Can the benzyl group in 1-benzylpyrrole derivatives be easily removed?
A2: [] Attempts to remove the benzyl group from methyl 1-benzyl-3-pyrrolecarboxylate through hydrogenolysis, even under increasingly harsh conditions, proved unsuccessful.
Q3: What are the applications of 1-benzylpyrrole in synthetic chemistry?
A3: 1-Benzylpyrrole serves as a versatile building block in synthesizing various complex molecules.
Q4: How effective are pyrroles, including 1-benzylpyrrole, in preventing the formation of nitrosamines?
A4: [] Several pyrroles, including 1-benzylpyrrole, demonstrate a significant ability to hinder the formation of N-nitrosomorpholine, a model nitrosamine, in an acidic environment. Notably, some pyrrole derivatives exhibited superior blocking capabilities compared to established agents like ascorbic acid. This inhibition arises from the pyrroles' ability to react preferentially with nitrite, thereby preventing it from reacting with the amine to form the N-nitroso compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

